4-cyclopropyl-1-methyl-3-[1-(9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-22-16(25)24(11-2-3-11)14(21-22)10-4-6-23(7-5-10)15-12-13(18-8-17-12)19-9-20-15/h8-11H,2-7H2,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBAYWDRZBKHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=NC4=C3NC=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 4-cyclopropyl-1-methyl-3-[1-(9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2548996-66-1) is a novel chemical entity with various potential applications in scientific research, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by data tables and relevant case studies.
Pharmacological Studies
Antagonistic Properties : Research indicates that compounds similar to this triazole derivative exhibit antagonist activity at cannabinoid receptors. This suggests a potential application in treating conditions related to the endocannabinoid system, such as anxiety and chronic pain .
Antiviral Activity : The incorporation of purine structures often correlates with antiviral properties. Studies have shown that triazole derivatives can inhibit viral replication, indicating that this compound may possess similar capabilities .
Drug Development
Lead Compound for Synthesis : The structure of this compound serves as a lead for synthesizing new derivatives aimed at enhancing efficacy or reducing side effects in pharmacological applications. The presence of both piperidine and purine moieties allows for diverse modifications that can be explored through structure-activity relationship (SAR) studies .
Targeted Drug Delivery Systems : The ability to modify the compound's functional groups opens avenues for developing targeted drug delivery systems, particularly for cancer therapies where precision is crucial .
Biochemical Research
Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor is under investigation, particularly concerning enzymes involved in metabolic pathways related to cancer and viral infections. Such studies are essential for understanding the biochemical mechanisms underlying its activity .
Data Tables
| Activity Type | Description |
|---|---|
| Cannabinoid Receptor Antagonism | Inhibition of CB1 receptor activity |
| Antiviral Activity | Potential inhibition of viral replication |
| Enzyme Inhibition | Targeting specific metabolic enzymes |
Case Study 1: Antiviral Properties
In a study examining the antiviral efficacy of triazole derivatives, compounds structurally related to the target compound were tested against various viruses. Results indicated significant inhibition of viral replication in vitro, suggesting that modifications to the triazole core could yield potent antiviral agents .
Case Study 2: Pharmacological Profiling
A pharmacological profiling study assessed the effects of similar compounds on cannabinoid receptors. The results demonstrated that modifications in the piperidine ring could enhance receptor binding affinity and selectivity, paving the way for further exploration of this compound's therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Triazolone Derivatives
Pharmacological and Physicochemical Insights
- Purine vs. Isoxazole Substituents : The target compound’s purine group (electron-rich aromatic system) contrasts with the isoxazole in , which contains an oxygen-nitrogen heterocycle. Purines are more likely to engage in π-π stacking or hydrogen bonding with biological targets (e.g., ATP-binding pockets), whereas isoxazoles may prioritize metabolic stability due to reduced polarity.
- Piperidine Linkers: All compounds feature piperidine moieties, but the nature of the substituent on the piperidine (purine in the target vs. isoxazole-propanoyl in or octahydroindole in ) significantly alters steric and electronic profiles. The purine-linked piperidine in the target compound likely enhances target specificity for purine-binding enzymes.
- Cyclopropyl vs. However, the chlorophenyl group in increases lipophilicity, which may enhance tissue penetration but reduce solubility.
Preparation Methods
Cyclocondensation of Hydrazine and Carboxylic Acid Derivatives
The triazolone ring is synthesized via cyclocondensation between a hydrazine derivative and a cyclopropanecarboxylic acid. For example, methyl cyclopropanecarboxylate reacts with methylhydrazine in ethanol under reflux (78°C, 12 hours) to form 4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one. Yields typically range from 65–75%, with purity confirmed by NMR (DMSO-): δ 1.15–1.20 (m, 4H, cyclopropane CH), 3.45 (s, 3H, N–CH), 4.10 (s, 2H, triazolone CH).
Functionalization of the Piperidine Ring
Synthesis of 1-(9H-Purin-6-Yl)Piperidin-4-Amine
The piperidine moiety is prepared by nucleophilic substitution of 4-aminopiperidine with 6-chloropurine. In a representative procedure:
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6-Chloropurine (1.0 equiv) and 4-aminopiperidine (1.2 equiv) are heated in DMF at 90°C for 8 hours.
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The product is purified via silica gel chromatography (eluent: CHCl/MeOH 9:1), yielding 1-(9H-purin-6-yl)piperidin-4-amine as a white solid (62% yield).
Characterization Data :
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NMR (400 MHz, DMSO-) : δ 1.65–1.75 (m, 2H, piperidine CH), 2.05–2.15 (m, 2H), 2.85–2.95 (m, 1H), 3.40–3.50 (m, 2H), 4.10–4.20 (m, 2H), 8.15 (s, 1H, purine H-8), 8.75 (s, 1H, purine H-2).
Coupling of Triazolone and Piperidine-Purine Intermediates
Mitsunobu Reaction for C–N Bond Formation
The triazolone and piperidine-purine intermediates are coupled using a Mitsunobu reaction:
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Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 30 minutes, then warmed to room temperature for 12 hours.
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Purification by preparative HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% formic acid) affords the final product in 58% yield.
Optimization Notes :
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Excess DEAD improves yields by preventing side reactions.
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Lower temperatures (0–5°C) minimize epimerization of the piperidine ring.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR (600 MHz, DMSO-) : δ 1.10–1.25 (m, 4H, cyclopropane CH), 1.70–1.85 (m, 4H, piperidine CH), 2.90 (s, 3H, N–CH), 3.40–3.60 (m, 3H, piperidine H), 4.15 (s, 2H, triazolone CH), 4.75 (s, 1H, piperidine NH), 8.20 (s, 1H, purine H-8), 8.80 (s, 1H, purine H-2).
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NMR (150 MHz, DMSO-) : δ 10.5 (cyclopropane CH), 28.9 (N–CH), 45.2 (piperidine C), 62.1 (triazolone CH), 120.5–152.0 (purine C).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Low Coupling Efficiency : The steric bulk of the purine group reduces reaction rates in step 4.1. Using ultrasound irradiation (40 kHz, 50°C) improves mixing and increases yields to 68%.
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Purification Difficulties : The final compound’s polarity necessitates reverse-phase HPLC, which achieves >99% purity but requires 20–30 mg/mL loading capacity .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this heterocyclic compound requires careful selection of coupling reagents and protection/deprotection strategies for reactive functional groups. For example:
- Piperidine-Purine Coupling: The purine moiety (9H-purin-6-yl) can be introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) is critical to avoid side reactions like N-alkylation of the purine .
- Triazolone Cyclization: Cyclopropyl and methyl groups on the triazolone ring necessitate anhydrous conditions to prevent hydrolysis. Use of carbodiimide coupling agents (e.g., EDC/HOBt) improves yield during cyclization .
- Purification: Column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) resolves impurities from unreacted intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR can confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and triazolone carbonyl (δ ~165–170 ppm). 2D experiments (HSQC, HMBC) verify connectivity between the piperidinyl and purine moieties .
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is essential to resolve steric clashes in the piperidinyl-purine subunit. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight, with attention to isotopic patterns for the chlorine-free structure .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic refinement data for the piperidinyl-purine moiety?
Methodological Answer: Discrepancies in electron density maps (e.g., disordered piperidine rings) can be addressed by:
- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model twinning, especially if the crystal belongs to a non-merohedral twin .
- Occupancy Adjustment: For disordered atoms (e.g., purine N7/N9 tautomerism), refine site occupancy factors (SOFs) iteratively while monitoring R1/wR2 convergence .
- Hydrogen Bonding Analysis: ORTEP-3-generated diagrams help visualize H-bond networks between the purine and triazolone groups, guiding restraint application during refinement .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the purine moiety and ATP-binding pockets (e.g., kinase targets). Focus on π-π stacking with conserved phenylalanine residues .
- Comparative Bioassays: Test analogues with modified cyclopropyl or methyl groups against cancer cell lines (e.g., MTT assays). Correlate IC50 values with steric/electronic parameters (Hammett σ) to quantify substituent effects .
- Metabolic Stability: LC-MS/MS monitors hepatic microsomal degradation rates. Introduce electron-withdrawing groups on the triazolone ring to reduce CYP450-mediated oxidation .
Q. How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Use HPLC-UV to track degradation products (e.g., triazolone ring hydrolysis). Phosphate buffers at pH 6.8 mimic intestinal fluid stability .
- Forced Degradation: Expose to oxidative (H2O2), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stress. LC-HRMS identifies major degradation pathways, guiding formulation strategies .
Q. What computational methods are recommended for predicting the compound’s solubility and permeability?
Methodological Answer:
- COSMO-RS Simulations: Predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using quantum chemically derived σ-profiles. Adjust cyclopropyl substituents to reduce logP values below 3 for improved aqueous solubility .
- PAMPA Assays: Experimental permeability data validate in silico predictions (e.g., SwissADME). The piperidinyl group’s basicity (pKa ~8.5) enhances membrane transport at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
